molecular formula C14H14FN5O B4420621 1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B4420621
M. Wt: 287.29 g/mol
InChI Key: OWFGRPFKOJJEPW-UHFFFAOYSA-N
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Description

1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a combination of furan, fluorophenyl, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the furan and fluorophenyl intermediates. These intermediates are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The final step involves the formation of the tetrazole ring through a cycloaddition reaction with sodium azide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and cycloaddition steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine .

Mechanism of Action

The mechanism of action of 1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-N-{[5-(2-FLUOROPHENYL)PYRIDIN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
  • 1-ETHYL-N-{[5-(2-FLUOROPHENYL)THIOPHEN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

Uniqueness

1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets . This makes it distinct from similar compounds that contain pyridine or thiophene rings instead of furan.

Properties

IUPAC Name

1-ethyl-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O/c1-2-20-14(17-18-19-20)16-9-10-7-8-13(21-10)11-5-3-4-6-12(11)15/h3-8H,2,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGRPFKOJJEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 2
Reactant of Route 2
1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 3
1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 4
Reactant of Route 4
1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 5
Reactant of Route 5
1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 6
1-ETHYL-N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

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